molecular formula C11H9NO B072570 2-Phenylpyridine 1-oxide CAS No. 1131-33-5

2-Phenylpyridine 1-oxide

Cat. No. B072570
CAS RN: 1131-33-5
M. Wt: 171.19 g/mol
InChI Key: MZBZERKDGUOLBE-UHFFFAOYSA-N
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Description

2-Phenylpyridine 1-oxide is a chemical compound that has been studied for its interesting chemical reactions and potential applications in various fields of chemistry. This compound serves as a significant subject for research due to its unique structure and reactivity.

Synthesis Analysis

The synthesis of 2-Phenylpyridine 1-oxide involves deoxydative substitution reactions with thiols, indicating a versatile approach to modifying its structure and enhancing its reactivity for further chemical applications (Prachayasittikul, Doss, & Bauer, 1991). Additionally, CuI/2-Aminopyridine 1-Oxide catalyzed amination of aryl chlorides presents another pathway for synthesizing derivatives, showcasing the compound's flexibility in chemical transformations (Liu et al., 2020).

Molecular Structure Analysis

The study of electrophilic reactions of 2-phenyl-3-hydroxypyridine N-oxides provides insights into the molecular structure and the influence of the N-oxide group on the orientation in electrophilic reactions (Smirnov et al., 1973). This research indicates how the N-oxide group affects the reactivity and structural orientation of the compound.

Chemical Reactions and Properties

2-Phenylpyridine 1-oxide undergoes a variety of chemical reactions, demonstrating its reactivity and potential for creating a broad range of derivatives. For instance, reactions with thiophosgene lead to the formation of 2H-[1,2,4]Oxadiazolo[2,3-a]pyridin-2-thiones, showcasing the compound's capacity for forming heterocyclic structures (Rousseau & Taurins, 1977).

Scientific Research Applications

  • Synthesis and Characterization of Metal Oxides :

    • 1D Heterometallic Oxalate Compounds : This study involved the synthesis of heterodimetallic compounds [CaCr2(L)2(C2O4)4]·xH2O (with L being 2, 2′-bipyridine or 1, 10-phenanthroline), which were characterized and examined as precursors for Ca–Cr oxides. The thermal processing of these compounds at different temperatures led to the formation of various CaCr2O4 phases with distinct magnetic properties (Androš et al., 2014).
  • Chemical Reactions and Synthesis :

    • Deoxydative Substitution by Thiols : A study on the substitution of pyridine 1-oxides by thiols was conducted. It was found that 2-phenylpyridine 1-oxide produces a mixture of substituted pyridines, indicating its utility in chemical synthesis (Prachayasittikul et al., 1991).
  • Phosphorescence and Optical Properties :

    • Engineering Phosphorescent Iridium Complexes : An Ir(III) complex [Ir(2-phenylpyridine)2(4,4'-bis(2-(4-N,N-methylhexylaminophenyl)ethyl)-2-2'-bipyridine)Cl] (N-948) was synthesized and characterized for use as an oxygen probe in polymeric and nanostructured films. This complex demonstrated unique luminescence emission and was used for developing oxygen-sensitive films (Medina-Castillo et al., 2007).
  • Catalysis in Organic Reactions :

    • Catalysis of Amination of Aryl Chlorides : 2-Aminopyridine 1-oxides were found to be effective ligands for Cu-catalyzed amination of less reactive aryl chlorides. This demonstrates the utility of 2-phenylpyridine derivatives in catalyzing specific organic transformations (Liu et al., 2020).
  • Pharmacological Applications :

    • Inhibition of NADH-linked Oxidation in Brain Mitochondria : 1-Methyl-4-phenylpyridine, a related compound, was found to inhibit the oxidation of NADH-linked substrates by brain mitochondrial preparations, indicating potential relevance in neurotoxicity and pharmacology studies (Nicklas et al., 1985).

Safety And Hazards

2-Phenylpyridine 1-oxide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

1-oxido-2-phenylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBZERKDGUOLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307097
Record name 2-Phenylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyridine 1-oxide

CAS RN

1131-33-5
Record name NSC187558
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Record name 2-Phenylpyridine N-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpyridine 1-Oxide
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Synthesis routes and methods I

Procedure details

The N-oxide was prepared by modifying the method outlined by Zhang et al.25 using 2-phenylpyridine (5.00 g, 32.2 mmol) and 30% H2O2 in glacial acetic acid to yield the title compound as a light yellow solid (4.00 g, 72%), m.p. 154-157° C. (lit.26 m.p. 155-155.5° C.). The spectral data were consistent with literature data.27
Quantity
5 g
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Yield
72%

Synthesis routes and methods II

Procedure details

3-chloroperbenzoic acid (19 g) was added portionwise to an ice-cold solution of 2-phenylpyridine (10 g) in DCM (30 ml). The mixture was allowed to warm to RT and was stirred at RT for 4 h. 100 ml of a NaHCO3 solution were added to the reaction mixture and the phases were separated. The aq. phase was further extracted with DCM and the combined org. phases were washed with an aq. NaHSO3 (40%) solution and evaporated off. Recrystallisation (EA) afforded 8.77 g of the desired compound.
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19 g
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10 g
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30 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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